molecular formula C23H22N4S B8688311 N-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzylamine CAS No. 303162-62-1

N-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzylamine

Cat. No. B8688311
CAS RN: 303162-62-1
M. Wt: 386.5 g/mol
InChI Key: BOQIDAKEFMFWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzylamine is a useful research compound. Its molecular formula is C23H22N4S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

303162-62-1

Molecular Formula

C23H22N4S

Molecular Weight

386.5 g/mol

IUPAC Name

5-[2-(benzylamino)pyridin-4-yl]-4-(3,5-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H22N4S/c1-15-10-16(2)12-19(11-15)21-22(28-23(24)27-21)18-8-9-25-20(13-18)26-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H2,24,27)(H,25,26)

InChI Key

BOQIDAKEFMFWHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NCC4=CC=CC=C4)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Aluminum lithium hydride (0.16 g, 4.1 mmol) was added to a suspension of aluminum chloride (0.55 g, 4.1 mmol) in anhydrous tetrahydrofuran (30 mL) and the mixture was stirred at room temperature for 15 minutes. A solution of N-[4-[2-amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (0.40 g, 1.0 mmol) in anhydrous tetrahydrofuran (10 mL) was added to the mixture and the resulting mixture was heated to reflux for 2 hours. After the reaction mixture was cooled to room temperature, water was added and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated. The residue was recrystallized from ethyl acetate-hexane to obtain 0.20 g (0.51 mmol, yield 51%) of the title compound.
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
51%

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